2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a ribosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one typically involves multiple steps. One common method includes the condensation of a purine derivative with a ribose sugar under acidic conditions. The reaction is often catalyzed by strong acids like hydrochloric acid or sulfuric acid, and the temperature is carefully controlled to ensure the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of biocatalysts or enzymatic processes to achieve higher yields and purity. The industrial synthesis often focuses on optimizing reaction conditions to minimize by-products and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and properties .
Scientific Research Applications
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and as a potential antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes involved in nucleic acid synthesis, thereby inhibiting their activity. This inhibition can lead to the disruption of DNA and RNA synthesis, which is crucial for its antiviral and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Neomycin: An aminoglycoside antibiotic with a similar purine structure.
Guanosine: A nucleoside with a similar ribosyl moiety.
Uniqueness
What sets 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H15N5O5 |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-3(17)7-5(18)6(19)10(21-7)16-2-13-4-8(16)14-11(12)15-9(4)20/h2-3,5-7,10,17-19H,1H3,(H3,12,14,15,20)/t3-,5?,6+,7-,10-/m1/s1 |
InChI Key |
PYNVSZMFFVWFQA-QICCFWILSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
Origin of Product |
United States |
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